molecular formula C20H16F3N7O2 B1662618 IP3K Inhibitor CAS No. 519178-28-0

IP3K Inhibitor

カタログ番号 B1662618
CAS番号: 519178-28-0
分子量: 443.4 g/mol
InChIキー: DDSBPUYZPWNNGH-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

The IP3K inhibitor is a cell-permeable compound that acts as an effective inhibitor against the IP6K1/2/3-catalyzed conversion of InsP 6 . It was originally identified as a reversible, ATP-competitive inhibitor against the conversion of Ins (1,4,5)P 3 to Ins (1,3,4,5)P 4 by IP3K .


Synthesis Analysis

The PI3K selective inhibitor GDC-0941 was selected as a lead compound, and 28 thiophenyl-triazine derivatives with aromatic urea structures were synthesized based on scaffold hopping . KTC1101 was synthesized and characterized employing chemical synthesis, molecular modeling, Nuclear Magnetic Resonance (NMR), and mass spectrometry .


Molecular Structure Analysis

Molecular docking and dynamics approach was used for the identification of kinase inhibitors targeting PI3Kα . Two molecules, 6943 and 34100, were considered lead molecules and showed better results than the PI3K inhibitor Copanlisib in the docking assessment .


Physical And Chemical Properties Analysis

The phosphatidylinositol 3-kinase (PI3K) signaling pathway regulates cell survival, proliferation, migration, metabolism, and other vital cellular life processes .

科学的研究の応用

Application in Hematologic Malignancies

A study by Patel et al. (2013) explored the use of IPI-145, a potent inhibitor of PI3K-δ,γ, in patients with chronic lymphocytic leukemia (CLL). This study found that IPI-145 was well-tolerated and showed promising clinical activity in patients with relapsed/refractory CLL across a range of doses examined. This suggests that IPI-145, as a PI3K-δ,γ inhibitor, may be beneficial in treating hematologic malignancies, particularly CLL (Patel et al., 2013).

Effectiveness Against Hepatocellular Carcinoma

Lee et al. (2013) synthesized a novel PI3Kα inhibitor, IPD-196, and evaluated its anticancer effects on human hepatocellular carcinoma (HCC) cells. The study demonstrated that IPD-196 effectively inhibited the phosphorylation of downstream PI3K effectors, induced cell cycle arrest, apoptosis, and inhibited angiogenesis in human HCC cells. This suggests IP3K inhibitors' potential as a targeted therapy for HCC (Lee et al., 2013).

Inhibiting Tumor Microenvironment in Desmoplastic Tumors

Zhang et al. (2019) found that IPI-549, the only PI3K-γ inhibitor in clinical development, when encapsulated in nanoparticles, significantly decreased tumor growth and prolonged survival in murine pancreatic cancer and melanoma models. It reduced the suppressive tumor microenvironment by decreasing both suppressive myeloid and plasma cells in the tumor, suggesting its potential in treating immune-suppressive tumors (Zhang et al., 2019).

Role in Idiopathic Pulmonary Fibrosis

Mercer et al. (2016) investigated the use of GSK2126458, a PI3K/mTOR inhibitor, in idiopathic pulmonary fibrosis (IPF). They found that PI3K pathway activation is evident in fibrotic foci of IPF. GSK2126458 inhibited PI3K signaling and functional responses in IPF-derived lung fibroblasts and inhibited Akt phosphorylation in IPF lung tissue. This positions PI3K as a promising therapeutic target in IPF (Mercer et al., 2016).

Involvement in Dual-Targeting Cancer Therapy

Shimizu et al. (2012) explored the dual-targeting strategy involving PI3K/AKT/mTOR and RAS/MEK/ERK pathways in advanced cancers. They found that dual inhibition of both pathways might exhibit better efficacy compared to the inhibition of either pathway, suggesting the potential role of PI3K inhibitors in combination therapy for cancer (Shimizu et al., 2012).

Safety And Hazards

Although several PI3K inhibitors have received approval from the Food and Drug Administration (FDA) for significant antitumor activity, frequent and severe adverse effects have greatly limited their clinical application . These toxicities are mostly on-target and immune-mediated .

将来の方向性

To increase efficacy while reducing the toxicity of PI3K inhibitors, future development of PI3K inhibitors should concentrate on isoform-selective PI3K inhibitors . The dysregulation of the PI3K/AKT/mTOR pathway can bypass the inhibitory effects of CDK 4/6 inhibitors and promote cell cycle progression, leading to disease progression despite treatment .

特性

IUPAC Name

6-N-[(4-nitrophenyl)methyl]-2-N-[[3-(trifluoromethyl)phenyl]methyl]-7H-purine-2,6-diamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H16F3N7O2/c21-20(22,23)14-3-1-2-13(8-14)10-25-19-28-17(16-18(29-19)27-11-26-16)24-9-12-4-6-15(7-5-12)30(31)32/h1-8,11H,9-10H2,(H3,24,25,26,27,28,29)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DDSBPUYZPWNNGH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)C(F)(F)F)CNC2=NC3=C(C(=N2)NCC4=CC=C(C=C4)[N+](=O)[O-])NC=N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H16F3N7O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60587903
Record name N6-(4-Nitrobenzyl)-N2-[3-(trifluoromethyl)benzyl]-3H-purine-2,6-diamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60587903
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

443.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

IP3K Inhibitor

CAS RN

519178-28-0
Record name N6-(4-Nitrobenzyl)-N2-[3-(trifluoromethyl)benzyl]-3H-purine-2,6-diamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60587903
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name TNP
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
IP3K Inhibitor
Reactant of Route 2
Reactant of Route 2
IP3K Inhibitor
Reactant of Route 3
Reactant of Route 3
IP3K Inhibitor
Reactant of Route 4
Reactant of Route 4
IP3K Inhibitor
Reactant of Route 5
Reactant of Route 5
IP3K Inhibitor
Reactant of Route 6
Reactant of Route 6
IP3K Inhibitor

Citations

For This Compound
55
Citations
YT Chang, G Choi, YS Bae, M Burdett, HS Moon… - …, 2002 - Wiley Online Library
… Interestingly, the previously reported IP3K inhibitor doxorubucin did not show any Ca 2+ ion effect in either our experiment with HL60 cells or other experiments that used Jurkat cells.9 …
MC Sekar, K Shahiwala, L Leloup… - Journal of …, 2014 - ingentaconnect.com
Epidermal growth factor [EGF] mediated stimulation of its receptor in endothelial cell [EC] is accompanied by phosphorylation of the EGF-receptor [EGFR] and activation of …
Number of citations: 10 www.ingentaconnect.com
S Lee, BB Park, H Kwon, V Kim, JS Jeon… - Journal of Enzyme …, 2022 - Taylor & Francis
… TNP was first synthesised and characterised as an ATP-competitive IP3K inhibitorCitation 19 , but TNP was later found to have selective inhibitory activities towards IP6K (IC 50 = 0.47 …
Number of citations: 6 www.tandfonline.com
A Ottlecz, WJ Lukiw, H Buehler-Nurmi… - … & Visual Science, 2003 - iovs.arvojournals.org
… The IP3K inhibitor, LY294002 (Calbiochem) did not exert any significant inhibitory effect on tubular morphogenesis using the same dose-range. Neither of the compounds tested altered …
Number of citations: 0 iovs.arvojournals.org
MC Sekar, L Leloup, H Shao, A Wells - The FASEB Journal, 2009 - Wiley Online Library
… with EGF in presence and absence of IP3K inhibitor. Cell were lysed, and proteins … (15 min) was significantly inhibited by 10 µM IP3K inhibitor. Phospho-ERK was blocked by 36% in EC …
Number of citations: 0 faseb.onlinelibrary.wiley.com
B Kiec-Wilk, J Grzybowska-Galuszka… - Journal of Physiology …, 2010 - researchgate.net
… On the other hand Akt pathway inhibition resulted in an increase of Jagged-1 expression in the ciglitazone treated cells, but IP3K inhibitor did not affect the Notch-4 expression. We also …
Number of citations: 59 www.researchgate.net
JG Cui, WJ Lukiw, A Ottlecz… - … & Visual Science, 2004 - iovs.arvojournals.org
… In this study we examined the effects of the MEK inhibitor U0126 and the IP3K inhibitor LY294004 on the oxygen sensitive transcription factor (TF) hypoxia inducible factor–1–alpha (HIF…
Number of citations: 0 iovs.arvojournals.org
Z Li, Q He, C Wu, L Chen, F Bi, Y Zhou… - … and Biophysical Research …, 2019 - Elsevier
… In cultured neonatal mouse cardiomyocytes, Apelin (1 μmol/L) restored hypoxia-induced Kir2.1 down-regulation, which was abolished by IP3K inhibitor LY-294002. Additionally, Apelin …
Number of citations: 8 www.sciencedirect.com
B KIEC-WILK, J GRZYBOWSKA-GALUSZKA, A POLUS - jpp.krakow.pl
… On the other hand Akt pathway inhibition resulted in an increase of Jagged-1 expression in the ciglitazone treated cells, but IP3K inhibitor did not affect the Notch-4 expression. We also …
Number of citations: 0 www.jpp.krakow.pl
C Chen, XH Lu, S Yan, H Chai, Q Yao - Biochemical and biophysical …, 2005 - Elsevier
… The broad range protein kinase inhibitor staurosporine and IP3K inhibitor wortmannin significantly inhibited ritonavir-induced endothelial permeability (n = 4). RTV, ritonavir; SSR, …
Number of citations: 41 www.sciencedirect.com

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。